molecular formula C3H3Br2N3 B181227 3,5-dibromo-1-methyl-1H-1,2,4-triazole CAS No. 23579-79-5

3,5-dibromo-1-methyl-1H-1,2,4-triazole

Cat. No.: B181227
CAS No.: 23579-79-5
M. Wt: 240.88 g/mol
InChI Key: OAPQSGTTZLYWJB-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-methyl-1H-1,2,4-triazole: is a heterocyclic compound with the molecular formula C3H3Br2N3 . It is a derivative of 1,2,4-triazole, substituted with bromine atoms at positions 3 and 5, and a methyl group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-1-methyl-1H-1,2,4-triazole can be synthesized through various methods. One common approach involves the bromination of 1-methyl-1H-1,2,4-triazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction typically proceeds at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions, optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Scientific Research Applications

Chemistry: 3,5-Dibromo-1-methyl-1H-1,2,4-triazole is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a modulator of biological targets such as Rho-associated protein kinase (ROCK). It may have applications in the development of drugs for treating diseases like cancer and cardiovascular disorders .

Industry: The compound is also used in the development of materials with specific properties, such as flame retardants and corrosion inhibitors .

Mechanism of Action

The mechanism of action of 3,5-dibromo-1-methyl-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. For example, as a ROCK modulator, it may inhibit the activity of Rho-associated protein kinase, leading to downstream effects on cellular processes like contraction, motility, and proliferation . The exact pathways and molecular interactions depend on the specific application and target.

Biological Activity

3,5-Dibromo-1-methyl-1H-1,2,4-triazole is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

This compound (CAS Number: 7411-23-6) possesses a triazole ring structure with bromine substituents at the 3 and 5 positions and a methyl group at the 1 position. This configuration is crucial for its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli25 μg/mL
Staphylococcus aureus15 μg/mL
Pseudomonas aeruginosa30 μg/mL

These results indicate that this compound exhibits potent antibacterial properties that could be useful in developing new antimicrobial agents.

Antitumor Activity

Research has also highlighted the potential antitumor effects of this compound. A study focusing on triazole derivatives demonstrated that certain structural modifications could enhance antiproliferative activity against cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating various triazole derivatives for their antiproliferative effects on HeLa and Jurkat cells, it was found that compounds with similar structural features to this compound exhibited significant growth inhibition:

  • Cell Line : HeLa
    • IC50 : 12 μM for structurally similar derivatives
    • Mechanism : Induction of apoptosis and cell cycle arrest in the G2/M phase.

These findings suggest that the triazole scaffold may play a critical role in the modulation of cancer cell growth through apoptosis induction and disruption of cell cycle progression .

The biological activity of this compound can be attributed to its interaction with specific biological targets. For instance:

  • Antifungal Mechanism : Similar compounds have been shown to inhibit cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and ultimately cell death .

Properties

IUPAC Name

3,5-dibromo-1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br2N3/c1-8-3(5)6-2(4)7-8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPQSGTTZLYWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589379
Record name 3,5-Dibromo-1-methyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23579-79-5
Record name 3,5-Dibromo-1-methyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromo-1-methyl-1H-1,2,4-triazole
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